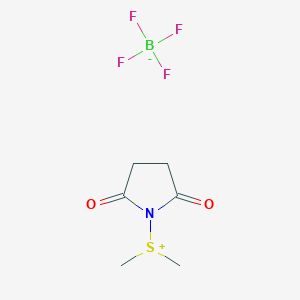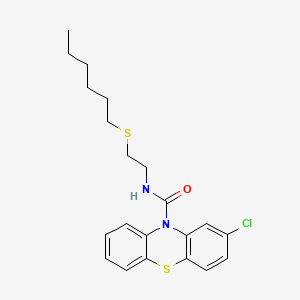
Butyl diethylborinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl diethylborinate is an organoboron compound that has garnered attention in various fields of chemistry due to its unique properties and reactivity This compound is characterized by the presence of a butyl group and two ethyl groups attached to a boron atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyl diethylborinate typically involves the reaction of butylboronic acid with diethylborane. This reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boron-containing intermediates. The reaction conditions often include the use of anhydrous solvents and low temperatures to ensure high yields and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts to accelerate the reaction and improve selectivity is also common in industrial settings. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl diethylborinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form borohydrides.
Substitution: The butyl and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic conditions.
Major Products
The major products formed from these reactions include butylboronic acid, diethylborane derivatives, and various substituted boron compounds.
Applications De Recherche Scientifique
Butyl diethylborinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules.
Biology: The compound is utilized in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.
Industry: this compound is used in the production of advanced materials and as a catalyst in polymerization reactions.
Mécanisme D'action
The mechanism by which butyl diethylborinate exerts its effects involves the formation of boron-carbon bonds through various reaction pathways. In cross-coupling reactions, the compound acts as a boron source, facilitating the transfer of boron to the target molecule. The molecular targets and pathways involved include the activation of palladium catalysts and the formation of boronate esters.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Butylboronic acid
- Diethylborane
- Butylborane
Uniqueness
Butyl diethylborinate is unique due to its combination of butyl and diethyl groups, which confer specific reactivity and stability. Compared to similar compounds, it offers a balance of steric and electronic properties that make it particularly useful in selective organic transformations.
Propriétés
Numéro CAS |
55848-21-0 |
|---|---|
Formule moléculaire |
C8H19BO |
Poids moléculaire |
142.05 g/mol |
Nom IUPAC |
butoxy(diethyl)borane |
InChI |
InChI=1S/C8H19BO/c1-4-7-8-10-9(5-2)6-3/h4-8H2,1-3H3 |
Clé InChI |
HONPTVUJQCHXMJ-UHFFFAOYSA-N |
SMILES canonique |
B(CC)(CC)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



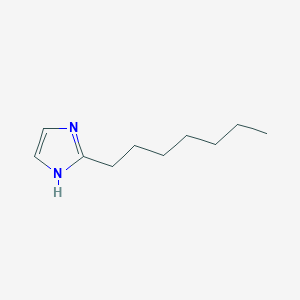
![Bicyclo[2.1.0]pent-2-en-5-one](/img/structure/B14633462.png)
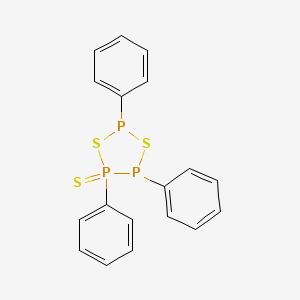

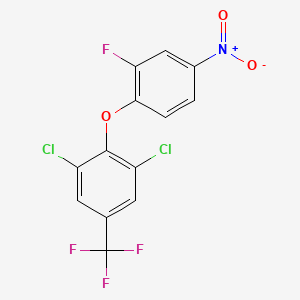
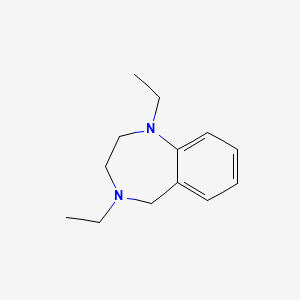
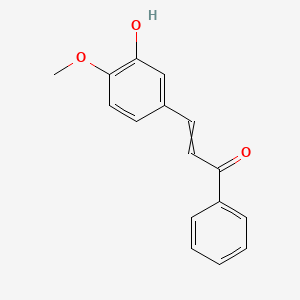
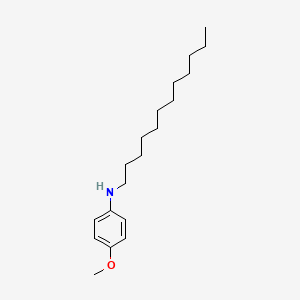


![Dimethyl [3-(2-methylphenyl)-2-oxopropyl]phosphonate](/img/structure/B14633510.png)
